
3-(S-Methylsulfonimidoyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(S-Methylsulfonimidoyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a sulfonimidoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S-Methylsulfonimidoyl)tetrahydrofuran can be achieved through several methods. One common approach involves the nucleophilic opening of epoxides, which is a method of choice for forming tetrahydrofuran cycles . Another method includes the use of (S)-carnitine or ®-carnitine as the initial raw material, followed by reduction and cyclization reactions .
Industrial Production Methods
For industrial production, the synthesis of this compound typically involves scalable and cost-effective methods. The use of readily available raw materials and efficient reaction conditions is crucial to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(S-Methylsulfonimidoyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoximines.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly with organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithium reagents, and various oxidizing agents. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include enantioenriched sulfoximines and other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
3-(S-Methylsulfonimidoyl)tetrahydrofuran has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-(S-Methylsulfonimidoyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The sulfonimidoyl group can act as a hydrogen bond donor, facilitating interactions with other molecules. This property is particularly useful in drug design, where the compound can be used to modulate biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonimidoyl derivatives and tetrahydrofuran-containing molecules. Examples include sulfonimidates and sulfoximines .
Uniqueness
What sets 3-(S-Methylsulfonimidoyl)tetrahydrofuran apart is its unique combination of a tetrahydrofuran ring and a sulfonimidoyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H11NO2S |
|---|---|
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
imino-methyl-oxo-(oxolan-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C5H11NO2S/c1-9(6,7)5-2-3-8-4-5/h5-6H,2-4H2,1H3 |
Clave InChI |
RVNRGYXLHKNSMC-UHFFFAOYSA-N |
SMILES canónico |
CS(=N)(=O)C1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


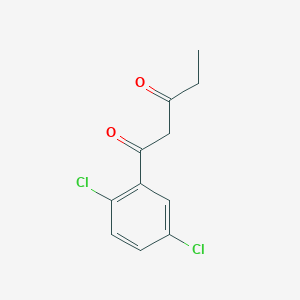

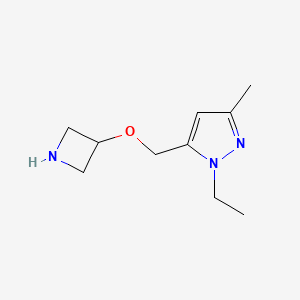
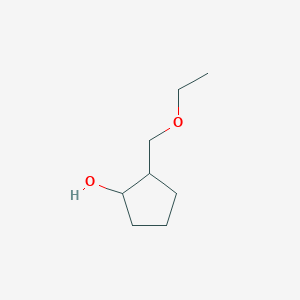
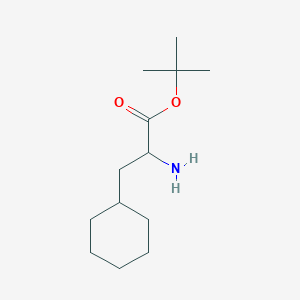

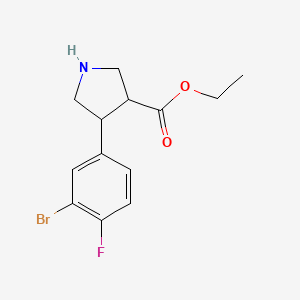
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)
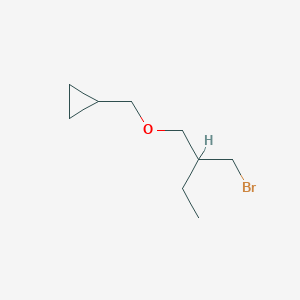
![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13629629.png)
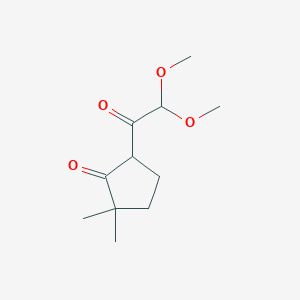
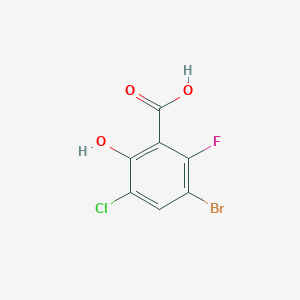
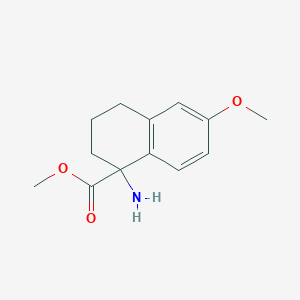
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)
